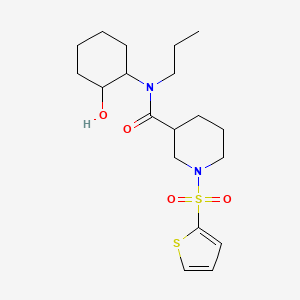

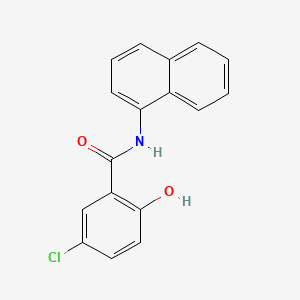

![molecular formula C20H24N2OS B5551934 (1S*,5R*)-3-甲基-6-[(5-甲基-4-苯基-3-噻吩基)羰基]-3,6-二氮杂双环[3.2.2]壬烷](/img/structure/B5551934.png)

(1S*,5R*)-3-甲基-6-[(5-甲基-4-苯基-3-噻吩基)羰基]-3,6-二氮杂双环[3.2.2]壬烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane" belongs to a class of compounds known for their unique bicyclic structure, incorporating nitrogen atoms into the ring system. These compounds, including similar diazabicyclo nonanes, are of interest in organic chemistry for their potential applications in material science, medicinal chemistry, and as intermediates in complex organic synthesis.

Synthesis Analysis

The synthesis of similar diazabicyclo nonane derivatives typically involves multi-step chemical reactions that introduce nitrogen atoms into the bicyclic framework. For example, the synthesis of methyl-substituted diazabicyclo nonanes has been described, emphasizing the importance of selecting appropriate substituents and conditions to achieve the desired bicyclic structure with bridgehead nitrogen atoms (Crabb & Newton, 1969).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are common techniques for analyzing the molecular structure of diazabicyclo nonanes. These methods have been used to determine the preferred conformations and structural details of similar compounds, providing insights into their three-dimensional arrangement and the influence of substituents on the overall molecular architecture (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, influenced by their unique structure and the presence of nitrogen atoms. These reactions can include aminomethylation, cyclization, and interactions with different chemical agents, leading to the formation of new compounds with diverse functionalities (Dotsenko et al., 2007).

科学研究应用

合成和药物化学

- Geiger 等人 (2007) 的一项研究重点合成各种立体异构醇和甲基醚,包括那些具有与本化合物相似的双环骨架的醇和甲基醚。这些化合物已显示出高 σ1 受体亲和力和对人肿瘤细胞系显着的细胞生长抑制作用,表明在癌症治疗中具有潜在应用 (Geiger 等人,2007).

构象研究

- Crabb 和 Newton (1969) 对甲基取代的 8-苯基-1,8-二氮杂双环[4.3.0]壬烷进行了质子核磁共振研究,以了解它们的首选构象。这项研究有助于奠定对本化合物等双环化合物的结构和电子性质的理解基础 (Crabb 和 Newton,1969).

与烟碱乙酰胆碱受体的相互作用

- Eibl 等人 (2013) 探索了 3,7-二氮杂双环[3.3.1]壬烷衍生物与其与烟碱乙酰胆碱受体 (nAChRs) 的相互作用,这可能与本化合物有关。他们发现某些构型和取代基会导致与 nAChRs 的更高亲和力和选择性相互作用 (Eibl 等人,2013).

光敏特性

- 肖琴 (2014) 使用 1,5-二氮杂双环[4.3.0]壬烷合成了新型的酰胺光碱发生剂,表明相关双环化合物在光化学和材料科学领域具有潜在用途 (肖琴,2014).

配位化学

- Bleiholder 等人 (2005) 研究了六齿双吡啶基配体的配位化学,展示了此类结构在络合金属离子配体开发中的相关性,这可能适用于本化合物 (Bleiholder 等人,2005).

潜在的抗帕金森药

- Occelli 等人 (1977) 合成了基于 3,8-二氮杂双环结构的酰胺,可能具有抗帕金森活性。这表明类似双环化合物可能具有神经学应用 (Occelli、Fontanella 和 Testa,1977).

药物递送系统

- Veremeeva 等人 (2021) 证明了 3,7-二氮杂双环[3.3.1]壬烷衍生物可用于脂质体递送系统,表明相关双环化合物在药物递送中具有潜在的药物应用 (Veremeeva 等人,2021).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-14-19(16-6-4-3-5-7-16)18(13-24-14)20(23)22-11-15-8-9-17(22)12-21(2)10-15/h3-7,13,15,17H,8-12H2,1-2H3/t15-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQWLMFVXZMIOZ-DOTOQJQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)N2CC3CCC2CN(C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(5-methyl-4-phenylthiophen-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

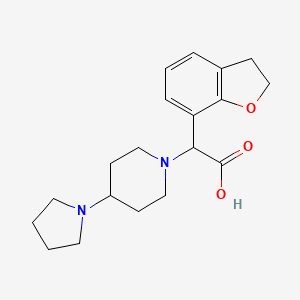

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

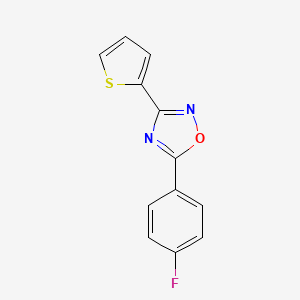

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

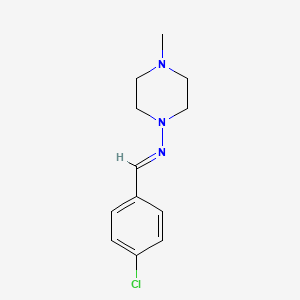

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)